N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide
Description
N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a chloroacetyl group and a methylacetamide moiety. The (R)-configuration at the pyrrolidine ring introduces stereochemical specificity, which may influence its biological interactions and physicochemical properties .
Properties
IUPAC Name |
N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-7(13)11(2)8-3-4-12(6-8)9(14)5-10/h8H,3-6H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPAKTUNUPQBKB-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@@H]1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Pyrrolidine Functionalization
The most common approach involves functionalizing a preformed (R)-pyrrolidin-3-amine scaffold. This method ensures retention of stereochemical integrity at the pyrrolidine C3 position.
N-Methylation and Chloroacetylation Sequence
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N-Methylation : (R)-pyrrolidin-3-amine undergoes methylation using methyl iodide or dimethyl carbonate in the presence of a base (e.g., K₂CO₃) to yield (R)-N-methylpyrrolidin-3-amine.
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Chloroacetylation : The secondary amine is treated with chloroacetyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is typically employed to scavenge HCl.
Reaction Conditions :
Alternative Pathway: Chloroacetyl Group Introduction First
In cases where N-methylation is challenging post-acylation, chloroacetylation precedes methylation:
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(R)-pyrrolidin-3-amine reacts with chloroacetyl chloride to form N-(pyrrolidin-3-yl)-2-chloroacetamide.
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Methylation is achieved using methyl triflate or iodomethane in DMF with NaH as a base.
Key Challenge : Over-alkylation at the pyrrolidine nitrogen must be controlled via stoichiometric adjustments.
One-Pot Tandem Reactions
Recent advances utilize tandem acylation-alkylation sequences to reduce purification steps:
Procedure :
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(R)-pyrrolidin-3-amine, chloroacetic anhydride, and methylamine are combined in acetonitrile.
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Catalytic ZnCl₂ facilitates simultaneous acylation and N-methylation at 60°C.
Advantages :
Advanced Coupling Reagents and Catalysts
HATU-Mediated Amide Bond Formation
For stereospecific coupling, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enables efficient amide bond formation between (R)-1-(2-chloroacetyl)pyrrolidine-3-carboxylic acid and N-methylamine.
Typical Protocol :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics:
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(R)-pyrrolidin-3-amine, methyl orthoacetate, and chloroacetyl chloride are irradiated at 135°C for 15 minutes.
Outcomes :
Stereochemical Control and Resolution
Chiral Auxiliaries
(R)-Phenylglycinol-derived auxiliaries ensure enantiomeric excess (ee >98%) during pyrrolidine ring formation.
Enzymatic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze undesired (S)-enantiomers from racemic mixtures, achieving ee >99%.
Industrial-Scale Production Considerations
Continuous Flow Chemistry
Patented methods highlight the use of continuous flow reactors to enhance yield and safety:
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or pyrrolidine derivatives.
Scientific Research Applications
N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Biological Activity
N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide, also known by its CAS number 1354001-45-8, is a chemical compound notable for its potential biological activity. This compound belongs to the class of pyrrolidine derivatives and has garnered interest in medicinal chemistry due to its structural features that may confer unique pharmacological properties.
- Molecular Formula : C₉H₁₅ClN₂O₂
- Molecular Weight : 218.68 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a chloroacetyl group and a methylacetamide moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes or receptors, impacting various biochemical pathways. However, detailed investigations are required to elucidate the exact mechanisms involved.
Pharmacological Profiles
Recent research has highlighted the potential of this compound in various therapeutic areas:
- Neurological Disorders : The compound's structural similarity to known inhibitors of neutral sphingomyelinase 2 (nSMase2) suggests it might be effective in treating conditions like Alzheimer’s disease by modulating exosome release and neuroinflammation .
- Cytotoxicity Studies : In vitro studies have indicated that compounds related to this compound exhibit low cytotoxicity while maintaining potent activity against glioma cells through multiple mechanisms, including cell cycle arrest and induction of necroptosis .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds has revealed that modifications in the pyrrolidine ring and substituents can significantly affect biological potency. For instance, variations in the configuration at the chiral center have been shown to influence both pharmacokinetic properties and efficacy against specific targets .
In Vitro Studies
A study investigating the effects of this compound on glioma cells demonstrated that it could effectively reduce cell viability through mechanisms independent of AMPK inhibition. This highlights its potential as an anti-cancer agent .
In Vivo Efficacy
In animal models, particularly using transgenic mice for Alzheimer’s disease, the compound exhibited favorable pharmacokinetics with significant brain penetration. This suggests potential applicability in treating neurodegenerative diseases by targeting nSMase2 activity .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Chloroacetyl-Substituted Pyrrolidine Derivatives
a. N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide
- Structure : The (S)-enantiomer of the target compound, differing in stereochemistry at the pyrrolidine ring.
- Key Differences : Stereochemical variance may alter binding affinity to chiral targets (e.g., enzymes or receptors). However, direct comparative data on biological activity are unavailable in the provided evidence .
b. N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
- Structure : Replaces the chloroacetyl group with a hydroxyethyl substituent.
Pyrazole and Arylacetamide Derivatives
a. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structure: Features a pyrazole core with chloroacetamide and cyano substituents.
- Application : Intermediate in synthesizing Fipronil analogs, highlighting its role in agrochemical development .
- Comparison : The pyrazole ring introduces planar rigidity, contrasting with the pyrrolidine’s flexibility. This structural divergence may influence solubility and target selectivity.
b. 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Combines dichlorophenyl and dihydropyrazole moieties.
- Crystal Data : Exhibits three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. This conformational flexibility contrasts with the more rigid pyrrolidine-based analogs .
Multi-Substituted Acetamides in Drug Discovery
a. 2-(Benzotriazol-1-yl)-N-[(5-chloro-3-pyridyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide
- Structure : Incorporates benzotriazole and pyridyl groups.
- Application: Noncovalent inhibitor targeting viral proteases (e.g., SARS-CoV-2 main protease).
Physicochemical and Crystallographic Properties
Crystallographic Insights
- N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)-(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide Crystal System: Triclinic, space group P1. Unit Cell Parameters: $ a = 7.7948 \, \text{Å}, \, b = 12.649 \, \text{Å}, \, c = 13.021 \, \text{Å} $. Hydrogen Bonding: Forms $ R_2^2(10) $-type dimers via N–H⋯O interactions, a feature critical for stability and solubility .
Solubility and Reactivity
Enzyme Inhibition
- ML300-Derived Inhibitors: Analogous acetamides demonstrate noncovalent binding to viral proteases, suggesting a template for optimizing the target compound .
- Amide Coordination: Structural analogs (e.g., 2-(3,4-dichlorophenyl)-acetamide) exhibit ligand properties in metal coordination, relevant to catalytic or diagnostic applications .
Agrochemical Potential
- Fipronil Analogs : Pyrazole-acetamide derivatives highlight insecticidal activity, though the target compound’s pyrrolidine core may offer improved metabolic stability .
Q & A
Q. What are the established synthetic routes for N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide, and what catalysts or conditions are typically employed?
The synthesis of chloro-acetamide derivatives often involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, AZD8931—a structurally related compound—was synthesized using 2-chloro-N-methylacetamide as a key intermediate in an 11-step process with palladium-catalyzed cross-coupling reactions and low overall yields (2-5%) . Optimization strategies may include solvent selection (e.g., DMF or THF), temperature control (0–80°C), and catalysts such as Pd(PPh₃)₄. Researchers should monitor reaction progress via TLC or HPLC and purify intermediates via column chromatography .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to verify stereochemistry and functional groups.
- X-ray crystallography for absolute configuration determination, as demonstrated for similar pyrrolidine derivatives (R-factor = 0.070; data-to-parameter ratio = 15.4) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., PubChem data for acetamide derivatives ).
- FT-IR to identify carbonyl (C=O) and amide (N-H) stretches.
Q. What personal protective equipment (PPE) and safety protocols are recommended for handling this compound?
Based on structurally related pyrrolidine-acetamide derivatives:
- Use P95 respirators (US) or P1 masks (EU) for low exposure; upgrade to OV/AG/P99 or ABEK-P2 respirators for higher concentrations .
- Wear nitrile gloves, chemical-resistant lab coats, and eye protection.
- Store in a cool, dry environment (<25°C) with inert gas purging to prevent degradation .
Advanced Research Questions
Q. How can researchers assess the chemical stability of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies :
- Thermal analysis : Use TGA/DSC to determine decomposition temperatures and identify degradation products .
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC-UV/MS .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and assess changes in purity .
Q. What experimental strategies can resolve contradictions in reported biological activities of structurally similar chloro-acetamide derivatives?
- Perform dose-response analyses across multiple cell lines (e.g., cancer vs. normal cells) to clarify potency discrepancies .
- Use target validation assays (e.g., CRISPR knockout, siRNA silencing) to confirm mechanism of action .
- Compare pharmacokinetic profiles (e.g., plasma half-life, metabolic stability) in animal models to contextualize in vitro-in vivo correlations .
Q. How can computational chemistry approaches predict the reactivity of this compound in novel reaction systems?
- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic substitution at the chloro-acetyl group .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes, receptors) to prioritize in vitro testing .
- QSAR modeling : Corrogate electronic (Hammett σ) and steric parameters with experimental reaction rates .
Q. What methodologies are recommended for evaluating the compound’s potential as a protease or kinase inhibitor?
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding interactions .
- SPR/BLI : Quantify binding kinetics (kₒₙ/kₒff) in real time .
Contradiction Analysis & Methodological Challenges
Q. How should researchers address conflicting data on the metabolic stability of pyrrolidine-acetamide derivatives?
- Cross-species comparisons : Test metabolism in human/rat liver microsomes to identify species-specific differences .
- Isotope labeling : Use ¹⁴C-labeled analogs to track metabolite formation via LC-radiodetection .
- CYP450 inhibition assays : Identify enzymes responsible for degradation (e.g., CYP3A4 vs. CYP2D6) .
Q. What steps can mitigate low yields in multi-step syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
